6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOQOJZLJRGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated for its potential as an anti-cancer agent. Studies indicate that it may inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of cancer cells.
| Biological Activity | Mechanism of Action | Target |
|---|---|---|
| Anti-cancer | Inhibition of CDK4 | CDK4 |
| Potential anti-inflammatory | Modulation of inflammatory pathways | Various cytokines |
Biochemical Research
The compound has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression. Its ability to modulate these pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Pharmacological Studies
Research indicates that 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may have applications in treating inflammatory diseases due to its effects on cytokine production. By understanding its pharmacodynamics and pharmacokinetics, researchers can better assess its therapeutic potential.
Case Study 1: Cancer Cell Proliferation Inhibition
A study demonstrated that treatment with 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile led to a significant decrease in the proliferation of breast cancer cell lines. The compound induced apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Inflammatory Response Modulation
In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its possible application in developing therapies for conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism by which 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-b]pyrazole-7-carbonitrile scaffold is versatile, with substituent variations influencing physicochemical properties, bioactivity, and synthetic feasibility. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: Cyclopropyl vs. Cyclobutyl derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability . Alkyl/Propargyl Groups: The 1-ethyl group in the target compound offers moderate steric hindrance, whereas 1-propargyl (in ) or 1-(SEM) (in ) groups may confer metabolic stability or synthetic versatility.
Biological Activity :
- The sugar-modified derivative ZINC13142972 demonstrates predicted activity against bacterial enzymes (glpX, FecCD) , suggesting that substituent polarity influences target selectivity.
- Chlorophenyl and SEM-modified analogs (e.g., ) are synthesized for therapeutic exploration, though specific data remain undisclosed.
Synthetic Challenges :
- The target compound’s discontinuation contrasts with active analogs like 6-cyclobutyl derivatives , implying that cyclopropyl substitution or ethyl group introduction may complicate synthesis or scale-up.
Safety and Commercial Viability :
- The target compound’s acute toxicity (H300) and environmental hazards (H400-H420) contrast with safer profiles for analogs like ZINC13142972, which lacks severe hazard codes .
Biological Activity
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is C₁₁H₁₅N₅, with a molecular weight of approximately 217.27 g/mol. The compound features a bicyclic structure consisting of an imidazole and pyrazole ring, with a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅ |
| Molecular Weight | 217.27 g/mol |
| Purity | ≥95% |
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been shown to exhibit significant biological activity through various mechanisms:
- Inhibition of Cyclin-dependent Kinase 4 (CDK4) : The compound interacts with CDK4, a crucial enzyme in cell cycle regulation, leading to inhibition of cell proliferation by inducing G1 phase arrest in cancer cells.
- Antimicrobial Activity : Research indicates that derivatives within the pyrazole class exhibit notable antimicrobial properties. For instance, some compounds have demonstrated effectiveness against various bacterial strains and fungi .
Biological Activities
The biological activities of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile extend across several therapeutic areas:
Antitumor Activity
Studies have indicated that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing significant cytotoxic effects when combined with doxorubicin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, thus making them candidates for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of compounds related to or derived from 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile:
- Antifungal Activity : A study reported that certain pyrazole carboxamide derivatives exhibited significant antifungal activity against pathogens such as Rhizoctonia solani, highlighting the potential for developing antifungal agents based on this scaffold .
- Synergistic Effects in Cancer Treatment : Research involving combinations of this compound with established chemotherapeutics like doxorubicin showed enhanced efficacy against resistant cancer cells, suggesting a promising avenue for overcoming drug resistance in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?
The compound is synthesized via electrophilic substitution and metalation strategies. For example, tosyl cyanide (2.6 equiv) can act as an electrophile under mild conditions (25°C, 2 hours), with purification via column chromatography (silica gel, iHex/EtOAc = 4:1 + 5% NEt₃) yielding 77% product . Metalation using ZnCl₂ (1.5 equiv) in THF at 60°C for 17 hours, followed by coupling with aryl halides in the presence of PEPPSI-iPr catalyst (2 mol%), achieves 82% yield . These protocols emphasize solvent selection, stoichiometric control, and catalyst optimization.
Q. How is structural confirmation performed for this compound?
Comprehensive spectroscopic and crystallographic analyses are critical. ¹H-NMR and ¹³C-NMR identify protons and carbons (e.g., cyclopropyl δ ~0.5–1.5 ppm, ethyl CH₂ δ ~1.2–1.4 ppm). HRMS validates the molecular formula (e.g., observed [M]+ at 398.2134 vs. calculated 398.2133) . Single-crystal X-ray diffraction (as in related imidazo[1,2-b]pyrazole derivatives) provides unambiguous confirmation of stereochemistry and bond angles .
Q. What purification techniques are effective for isolating this compound?
Column chromatography with silica gel and solvent systems like iHex/EtOAc (4:1) + 5% NEt₃ removes byproducts . HPLC is recommended for final polishing, particularly when dealing with polar impurities or stereoisomers .
Advanced Research Questions
Q. How can computational tools predict biological targets for 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole derivatives?
In silico docking (e.g., against fructose-1,6-bisphosphatase II [glpX] and iron transport proteins) identifies potential targets by assessing binding affinities and steric compatibility . Molecular dynamics simulations refine these predictions, while in vitro enzymatic assays (e.g., inhibition of glpX activity) validate computational findings. ADMET profiling further prioritizes targets with favorable pharmacokinetic profiles .
Q. What strategies address discrepancies in bioactivity data across substituted derivatives?
Structure-activity relationship (SAR) studies systematically vary substituents (e.g., cyclopropyl vs. allyl groups) to correlate structural features with activity. For example, electron-withdrawing groups (e.g., -CN) enhance target binding in some cases, while bulky substituents may reduce membrane permeability . Dose-response assays and statistical analysis (e.g., IC₅₀ comparisons) resolve conflicting bioactivity reports.
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves electrophile screening (e.g., tosyl cyanide vs. aryl halides), catalyst tuning (e.g., PEPPSI-iPr loading from 2% to 5%), and solvent selection (THF vs. DMF). Evidence shows scaling from 0.2 mmol to 5.0 mmol retains >75% yield when reaction time is extended (1–2 hours to 17 hours) and intermediates are filtered via Celite .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR shifts and HRMS data across batches to detect synthetic inconsistencies (e.g., residual solvents or regioisomers) .
- Experimental Design : Use fractional factorial designs to test multiple variables (temperature, catalyst, stoichiometry) simultaneously, minimizing trial runs .
- Target Validation : Combine computational predictions with orthogonal assays (e.g., surface plasmon resonance for binding kinetics and microplate-based enzymatic inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
